N-(2-butoxyphenyl)-2-fluorobenzamide
Description
N-(2-Butoxyphenyl)-2-fluorobenzamide is a substituted benzamide derivative featuring a 2-fluorobenzamide core linked to a 2-butoxyphenyl group. The butoxy substituent (O(CH₂)₃CH₃) introduces steric bulk and lipophilicity, distinguishing it from halogenated analogs. Benzamides are of interest in medicinal chemistry and materials science due to their hydrogen-bonding capacity and conformational flexibility .
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-12-21-16-11-7-6-10-15(16)19-17(20)13-8-4-5-9-14(13)18/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI Key |
CREOVHSYPPSTIH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis focuses on structural, physicochemical, and crystallographic differences between N-(2-butoxyphenyl)-2-fluorobenzamide and analogous fluorinated benzamides.
Structural and Crystallographic Properties
Key Compounds:
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Substituents : 2,4-difluorophenyl.
- Crystal System : Pn space group.
- Geometry : Aromatic rings nearly coplanar (interplanar angle: 0.7°). Amide plane deviates by ~23° from aromatic rings, forming 1D chains via N-H···O hydrogen bonds (3.092 Å) .
- Interactions : Weak C-H···F/O contacts and R²²(12) synthons involving C-F and C-H groups .
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Substituents : 2,3-difluorophenyl.
- Crystal System : Pn space group.
- Geometry : Similar to Fo24 (RMSD: 0.02 Å), with aromatic rings nearly coplanar (0.5° interplanar angle). Amide group deviates ~23° from aromatic planes .
- Interactions : R²²(12) synthons and C-F···C stacking (3.151 Å) .
This compound
- Substituents : 2-butoxyphenyl.
- Expected Differences :
- Lipophilicity : Higher logP compared to fluorinated analogs (predicted logP ~3.4 based on ).
- Crystal Packing : Likely dominated by van der Waals interactions due to the alkyl chain, contrasting with the halogen-mediated interactions in Fo23/Fo24.
Table 1: Structural Comparison
Physicochemical and Pharmacological Relevance
- Fo23 and Fo24 exhibit strong amide-amide interactions, critical for crystal stability .
- Its larger size may sterically hinder interactions in biological targets compared to compact fluorinated analogs .
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